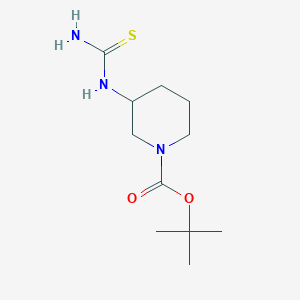

Tert-butyl 3-(carbamothioylamino)piperidine-1-carboxylate

Description

Tert-butyl 3-(carbamothioylamino)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carboxylate group at the 1-position and a carbamothioylamino (-NH-CS-NH₂) substituent at the 3-position.

Synthesis and Characterization:

The compound is synthesized via multistep reactions, as exemplified in a European patent application, where a related intermediate—(R)-tert-butyl 3-((5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)methylcarbamothioyl)piperidine-1-carboxylate—was purified using silica gel chromatography (0–5% MeOH in DCM gradient), achieving 74% yield and 97% UV purity . LC/MS analysis (Method b) confirmed a retention time (Rt) of 2.60 minutes and a molecular ion peak at m/z 530 (M+H)⁺ for the tosyl-pyrrolopyrazine derivative .

Properties

IUPAC Name |

tert-butyl 3-(carbamothioylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2S/c1-11(2,3)16-10(15)14-6-4-5-8(7-14)13-9(12)17/h8H,4-7H2,1-3H3,(H3,12,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZODGWNEFREIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of tert-butyl 3-(carbamothioylamino)piperidine-1-carboxylate typically begins with commercially available piperidine derivatives.

Reaction Steps:

Industrial Production Methods:

- Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the carbamothioylamino group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Substitution: Introduction of various alkyl or acyl groups.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex piperidine derivatives.

- Employed in the development of novel catalysts and ligands for organic reactions.

Biology:

- Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive molecules.

- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

- Explored for its potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

- Evaluated for its ability to modulate biological pathways involved in disease processes.

Industry:

- Utilized in the production of specialty chemicals and advanced materials.

- Applied in the development of new polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(carbamothioylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the carbamothioylamino group allows for the formation of hydrogen bonds and other interactions with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 146667-84-7)

Structural Differences: This analog replaces the carbamothioylamino group with a 2-hydroxyethyl (-CH₂CH₂OH) substituent.

Physical Properties :

- Appearance: Light yellow liquid (vs. solid or semi-solid forms of the carbamothioylamino derivative).

- Assay : ≥98.0% purity .

Applications: The hydroxyethyl variant may serve as a hydrophilic intermediate in drug synthesis, whereas the carbamothioylamino derivative’s thiourea group could enhance binding to metal ions or biological targets (e.g., enzymes requiring sulfur coordination).

(R)-Tert-butyl 3-((5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)methylcarbamothioyl)piperidine-1-carboxylate

Structural Differences: This compound adds a tosyl-pyrrolopyrazine moiety via a methylcarbamothioyl linker. The extended aromatic system increases molecular weight (m/z 530 vs.

General Comparison of Key Properties

*Estimated based on core structure; †Based on analogous synthesis in .

Research Findings and Implications

- Synthetic Efficiency: The carbamothioylamino derivative’s synthesis requires careful purification (e.g., silica chromatography) to achieve high purity, similar to its tosyl-pyrrolopyrazine analog .

- Carbamothioylamino groups enable thiol-mediated interactions, relevant in protease inhibition or metal chelation. Bulky aromatic systems (e.g., pyrrolopyrazine) expand applications in fluorescence-based assays or targeted therapies .

Biological Activity

Tert-butyl 3-(carbamothioylamino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H20N2O2S

- Molecular Weight : 252.37 g/mol

- CAS Number : 1349699-83-7

The structure features a piperidine ring substituted with a tert-butyl group, a carbamothioylamino moiety, and a carboxylate group, which may influence its interactions with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Modulation of Signaling Pathways : It could interact with cellular signaling pathways, influencing processes such as apoptosis and cell cycle regulation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives can induce cell cycle arrest and apoptosis in human cancer cells by promoting reactive oxygen species (ROS) production and disrupting mitochondrial function .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. This activity could be attributed to the presence of the thiourea group, which is known for its ability to interact with microbial proteins .

Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of related piperidine derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner. The mechanism was linked to increased oxidative stress leading to apoptosis.

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial potential of piperidine derivatives against Gram-positive and Gram-negative bacteria. The findings revealed moderate antibacterial activity, suggesting further exploration for therapeutic applications in infectious diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for Tert-butyl 3-(carbamothioylamino)piperidine-1-carboxylate, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the carbamothioylamino group and subsequent coupling to the piperidine ring. Key steps include:

- Step 1 : Activation of the thiourea precursor using carbodiimides or thiocyanate reagents under anhydrous conditions.

- Step 2 : Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF, often catalyzed by DMAP .

- Step 3 : Purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane mixtures) to isolate the Boc-protected intermediate.

- Critical Conditions : Temperature control (0–20°C for thiourea coupling), anhydrous solvents, and catalytic bases (e.g., triethylamine) to minimize side reactions .

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Thiourea Formation | Thiourea, EDCI, DCM, 0°C | 60–75% | Competing hydrolysis |

| Boc Protection | Boc₂O, DMAP, THF, RT | 85–90% | Overprotection by excess Boc₂O |

Q. How can researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H singlet) and carbamothioylamino protons (δ ~7–8 ppm for NH groups) .

- HRMS (High-Resolution Mass Spectrometry) : To verify molecular formula (e.g., C₁₁H₂₁N₃O₂S) and isotopic patterns.

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch of Boc group) and ~1250 cm⁻¹ (C=S stretch) .

- HPLC-PDA : For purity assessment (>95% by area normalization).

Q. What stability and storage conditions are recommended for this compound?

- Methodological Answer :

- Stability : Susceptible to hydrolysis of the Boc group under acidic or prolonged basic conditions. Avoid exposure to moisture and high temperatures (>40°C) .

- Storage : Store at –20°C in a desiccator under nitrogen. Use amber vials to prevent photodegradation of the thiourea moiety .

- Handling : Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation of sulfur-containing groups .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician. Toxicity data are limited, so treat as a potential irritant (H315/H319) .

Advanced Research Questions

Q. How can researchers optimize the synthetic route to improve scalability and reduce byproducts?

- Methodological Answer :

- Catalyst Screening : Test alternatives to EDCI (e.g., HATU or DCC) for thiourea coupling to reduce reaction time.

- Solvent Optimization : Replace DCM with greener solvents (e.g., 2-MeTHF) while maintaining reaction efficiency .

- Flow Chemistry : Implement continuous flow systems for Boc protection to enhance reproducibility and reduce thermal degradation .

Q. What experimental strategies can elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (KD, kon/koff).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

- Molecular Dynamics Simulations : Model interactions with the thiourea moiety acting as a hydrogen-bond donor .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Validate assay conditions (pH, temperature, buffer composition) across labs.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.

- Orthogonal Assays : Confirm activity via independent methods (e.g., enzymatic vs. cell-based assays) .

Q. What computational methods are effective for predicting the compound’s reactivity and degradation pathways?

- Methodological Answer :

- DFT Calculations : Model hydrolysis pathways of the Boc group using Gaussian or ORCA software.

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on piperidine) with stability .

- Degradant Identification : Use LC-MS/MS to detect and characterize hydrolyzed products (e.g., piperidine-3-carboxamide) .

Q. How can the compound’s role in multi-step synthesis (e.g., drug discovery) be systematically evaluated?

- Methodological Answer :

Q. What are the key challenges in analyzing degradation products, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.